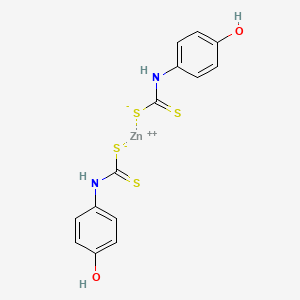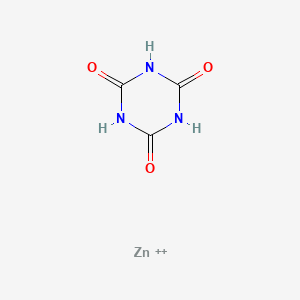
Sodium 2,6-diaminotoluene-3-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,6-diaminotoluene-3-sulphonate is a chemical compound with the molecular formula C7H9N2O3S.Na. It is also known as benzenesulfonic acid, 2,4-diamino-3-methyl-, sodium salt. This compound is characterized by its sulfonate group attached to a benzene ring, which also contains two amino groups and a methyl group. It is commonly used in various industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-diaminotoluene-3-sulphonate typically involves the catalytic ammoniation of 2,6-dichlorotoluene. This process uses dehydrated alcohol as a solvent and ammonia as the aminating agent. The reaction is carried out under the effect of a palladium complex catalyst with normal heating and stirring .
Industrial Production Methods: For industrial production, a high-purity preparation method is employed. This involves the hydrogenation of a mixture of dinitrotoluene (DNT) under the effect of a palladium-carbon catalyst. The resulting mixture is then cooled, crystallized, and subjected to vacuum drying to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,6-diaminotoluene-3-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives .
Applications De Recherche Scientifique
Sodium 2,6-diaminotoluene-3-sulphonate has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a diagnostic reagent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 2,6-diaminotoluene-3-sulphonate involves its interaction with various molecular targets and pathways. The sulfonate group can participate in ionic interactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
- Sodium 2,4-diamino-3-methylbenzenesulfonate
- Sodium 2,6-diaminotoluene-4-sulphonate
Comparison: Sodium 2,6-diaminotoluene-3-sulphonate is unique due to the specific positioning of its amino and sulfonate groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the amino groups can influence the compound’s ability to participate in substitution reactions and form specific derivatives .
Propriétés
Numéro CAS |
85135-99-5 |
|---|---|
Formule moléculaire |
C7H9N2NaO3S |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
sodium;2,4-diamino-3-methylbenzenesulfonate |
InChI |
InChI=1S/C7H10N2O3S.Na/c1-4-5(8)2-3-6(7(4)9)13(10,11)12;/h2-3H,8-9H2,1H3,(H,10,11,12);/q;+1/p-1 |
Clé InChI |
BBGQOMSAZOPRBP-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1N)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)







